tert-Butyl (1R*,4R*)-4-(3-chlorobenzylamino)cyclohexylcarbamate
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Overview
Description
“tert-Butyl carbamate” is a chemical compound used in the synthesis of various other compounds . It’s a white to pale yellow or pale pink crystalline powder .
Molecular Structure Analysis
The molecular formula of “tert-Butyl carbamate” is C5H11NO2 . The InChI Key is LFKDJXLFVYVEFG-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“tert-Butyl carbamate” is soluble in methylene chloride, chloroform, and alcohols. It’s slightly soluble in petroleum ether and water . The melting point is between 105-110°C .Scientific Research Applications
Enantioselective Synthesis
- Enantioselective Synthesis for Potent CCR2 Antagonists : An efficient enantioselective synthesis method for benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a crucial intermediate for potent CCR2 antagonists, was developed. A key step in this process was an iodolactamization to produce highly functionalized intermediates (Campbell et al., 2009).
Crystal Structure Analysis
- Analysis of Carbocyclic Analogs : The crystal structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate was studied. It is important for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, helping to confirm the relative substitution of the cyclopentane ring in this intermediate (Ober et al., 2004).
Synthesis of Stereoisomers
- Stereoselective Synthesis for Factor Xa Inhibitors : An efficient stereoselective route for preparing six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, starting from simple 3-cyclohexene-1-carboxylic acid, was described. These stereoisomers are key intermediates in synthesizing factor Xa inhibitors (Wang et al., 2017).
Intermediate Synthesis in Drug Development
- Biosynthesis of Key Intermediates for Statins : Research on tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for synthesizing atorvastatin and rosuvastatin, was conducted. This study explored whole cell biosynthesis in mono and biphasic media, leading to a significant improvement in yield and efficiency (Liu et al., 2018).
Organic Synthesis Applications
- Application in Organic Synthesis : Research explored tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as the first class of N-(Boc) nitrone equivalents, showcasing their potential as building blocks in organic synthesis (Guinchard et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl N-[4-[(3-chlorophenyl)methylamino]cyclohexyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2/c1-18(2,3)23-17(22)21-16-9-7-15(8-10-16)20-12-13-5-4-6-14(19)11-13/h4-6,11,15-16,20H,7-10,12H2,1-3H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXTYXBRUADTPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201117909 |
Source
|
Record name | Carbamic acid, N-[trans-4-[[(3-chlorophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201117909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286274-20-1 |
Source
|
Record name | Carbamic acid, N-[trans-4-[[(3-chlorophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201117909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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